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Compound of Interest

Compound Name: Nitrosoethylurethane

Cat. No.: B1206499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of the

carcinogen N-nitroso-N-ethylurethane (NEU) to rodent models for cancer research. The

protocols cover oral and intraperitoneal routes of administration and include information on

dosage, vehicle preparation, and safety precautions.

Introduction
N-nitroso-N-ethylurethane is a potent alkylating agent widely used in preclinical cancer

research to induce tumor formation in various organs of laboratory rodents. As a direct-acting

carcinogen, NEU does not require metabolic activation to exert its mutagenic effects. It

functions by forming ethyl adducts with DNA bases, most notably O⁶-ethylguanine, which can

lead to G:C to A:T transition mutations during DNA replication. This genetic instability can

initiate tumorigenesis, making NEU a valuable tool for studying carcinogenesis and evaluating

potential cancer therapeutics.

Safety Precautions
Warning: N-nitroso-N-ethylurethane is a potent carcinogen and mutagen. Handle with extreme

caution. All procedures should be performed in a certified chemical fume hood. Personal

protective equipment (PPE), including a lab coat, double gloves, and safety glasses, is
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mandatory. All contaminated materials must be disposed of as hazardous waste according to

institutional guidelines.

Administration Protocols
Oral Administration in Rats (Gavage)
This protocol is adapted from studies on related N-nitroso compounds and is suitable for

inducing tumors of the nervous system, mammary gland, lung, and intestinal tract in rats.[1]

Materials:

N-nitroso-N-ethylurethane (NEU)

Corn oil (vehicle)

Gavage needles (16-18 gauge for rats)

Syringes

Analytical balance

Vortex mixer

Procedure:

Preparation of Dosing Solution:

In a chemical fume hood, accurately weigh the required amount of NEU.

Dissolve the NEU in corn oil to achieve the desired concentration. For example, to achieve

a weekly dose of 20 µmol per rat, the concentration will depend on the gavage volume. It

is recommended to use the smallest practical volume, typically 1-5 mL/kg body weight.

Vortex the solution thoroughly to ensure complete dissolution. Prepare the solution fresh

before each use and protect it from light.

Animal Handling and Dosing:
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Weigh each rat to determine the precise volume of the dosing solution to be administered.

Gently restrain the rat.

Insert the gavage needle carefully into the esophagus and deliver the solution directly into

the stomach.

Monitor the animal for any signs of distress after administration.

Dosing Regimen:

Administer the NEU solution by oral gavage once weekly.

A typical treatment duration is 30 weeks to achieve a total dose of 0.6 mmol per rat for a

20 µmol weekly dose.[1]

Intraperitoneal (IP) Injection in Mice
This protocol is based on methodologies for the closely related compound N-ethyl-N-

nitrosourea (ENU) and is effective for inducing liver, lung, and stomach tumors, as well as

lymphomas in mice.

Materials:

N-nitroso-N-ethylurethane (NEU)

Trioctanoin or Phosphate-Buffered Saline (PBS) (vehicle)

Syringes with 25-27 gauge needles

Analytical balance

Vortex mixer

Procedure:

Preparation of Dosing Solution:

In a chemical fume hood, weigh the required amount of NEU.
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Dissolve NEU in trioctanoin or PBS to the desired final concentration. For example, a

concentration of 12 mg/mL can be used to deliver a dose of 60 µg per gram of body weight

in a 100 µL injection volume for a 20g mouse.

Vortex the solution until the NEU is completely dissolved. Prepare fresh on the day of use

and protect from light.

Animal Handling and Dosing:

Weigh each mouse to calculate the exact injection volume.

Restrain the mouse and administer the NEU solution via intraperitoneal injection into the

lower right abdominal quadrant.

Aspirate before injecting to avoid administration into the bladder or gastrointestinal tract.

Dosing Regimen:

A single intraperitoneal injection is often sufficient to induce tumor development.

For specific tumor models, a different dosing schedule may be required.

Quantitative Data Summary
The following table summarizes quantitative data from carcinogenicity studies of N-nitroso

compounds in rodents. Data for NEU is limited in the public domain; therefore, data from

closely related compounds are also included to provide guidance.
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Caption: Experimental workflow for a typical in vivo study of NEU-induced carcinogenesis in

rodents.

Signaling Pathway of NEU-Induced Carcinogenesis
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N-nitroso-N-ethylurethane is a direct-acting SN1-type ethylating agent that induces

carcinogenesis primarily through DNA damage. The core mechanism involves the formation of

DNA adducts, which, if not properly repaired, lead to mutations and genomic instability,

ultimately driving tumor formation.

The key steps in the signaling pathway are:

DNA Alkylation: NEU ethylates DNA bases, forming adducts such as O⁶-ethylguanine (O⁶-

EtG).

DNA Damage Recognition: The presence of these adducts and the subsequent DNA strand

breaks (both single and double-strand breaks) are recognized by the cell's DNA damage

surveillance machinery.

Activation of Checkpoint Kinases: This recognition leads to the activation of the ATM (Ataxia-

Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways. These master

kinases then phosphorylate and activate their downstream checkpoint kinases, Chk2 and

Chk1, respectively.[1][2] This activation occurs in a temporally controlled manner, with Chk2

activation often preceding Chk1 phosphorylation.[1][2]

Cell Cycle Arrest, DNA Repair, or Apoptosis: The activated checkpoint kinases coordinate a

cellular response that can include cell cycle arrest to allow time for DNA repair, direct

activation of DNA repair pathways, or the induction of apoptosis if the DNA damage is too

severe to be repaired.

Mutation and Transformation: If the DNA damage is not repaired before DNA replication, the

O⁶-ethylguanine adduct can mispair with thymine, leading to A:T to G:C transition mutations.

The accumulation of such mutations in critical genes (e.g., tumor suppressor genes,

oncogenes) can lead to cellular transformation and the initiation of cancer.
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Caption: Signaling pathway of NEU-induced DNA damage and carcinogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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